

# An In-depth Technical Guide to (5-Cyano-2-methylphenyl)boronic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (5-Cyano-2-methylphenyl)boronic acid

Cat. No.: B591750

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(5-Cyano-2-methylphenyl)boronic acid**, a key building block in modern organic synthesis and medicinal chemistry.

## Core Chemical Properties

**(5-Cyano-2-methylphenyl)boronic acid** is an organoboron compound widely utilized as a versatile intermediate in the synthesis of complex organic molecules. Its utility primarily stems from its ability to participate in palladium-catalyzed cross-coupling reactions.

## Physicochemical Data

Quantitative data for **(5-Cyano-2-methylphenyl)boronic acid** are summarized below. While an experimental melting point is not widely reported in the literature, other key properties have been documented or calculated.

Property	Value	Source
CAS Number	867333-43-5	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BNO <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	160.97 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid (presumed)	General knowledge
Topological Polar Surface Area (TPSA)	64.25 Å <sup>2</sup>	<a href="#">[1]</a>
LogP (calculated)	-0.4535	<a href="#">[1]</a>
Hydrogen Bond Donors	2	<a href="#">[1]</a>
Hydrogen Bond Acceptors	3	<a href="#">[1]</a>
Rotatable Bonds	1	<a href="#">[1]</a>
Storage Conditions	Store at 2-8°C under an inert atmosphere	General supplier recommendation

## Synthesis and Reactivity

### Synthesis of (5-Cyano-2-methylphenyl)boronic acid

Aryl boronic acids are commonly synthesized from the corresponding aryl halide via an organometallic intermediate, such as a Grignard or organolithium reagent, which is then quenched with a trialkyl borate.[\[2\]](#) The logical precursor for **(5-Cyano-2-methylphenyl)boronic acid** is 4-bromo-3-methylbenzonitrile.

The synthesis workflow involves two main stages: the formation of a Grignard reagent from the aryl bromide and its subsequent reaction with trimethyl borate, followed by acidic workup.

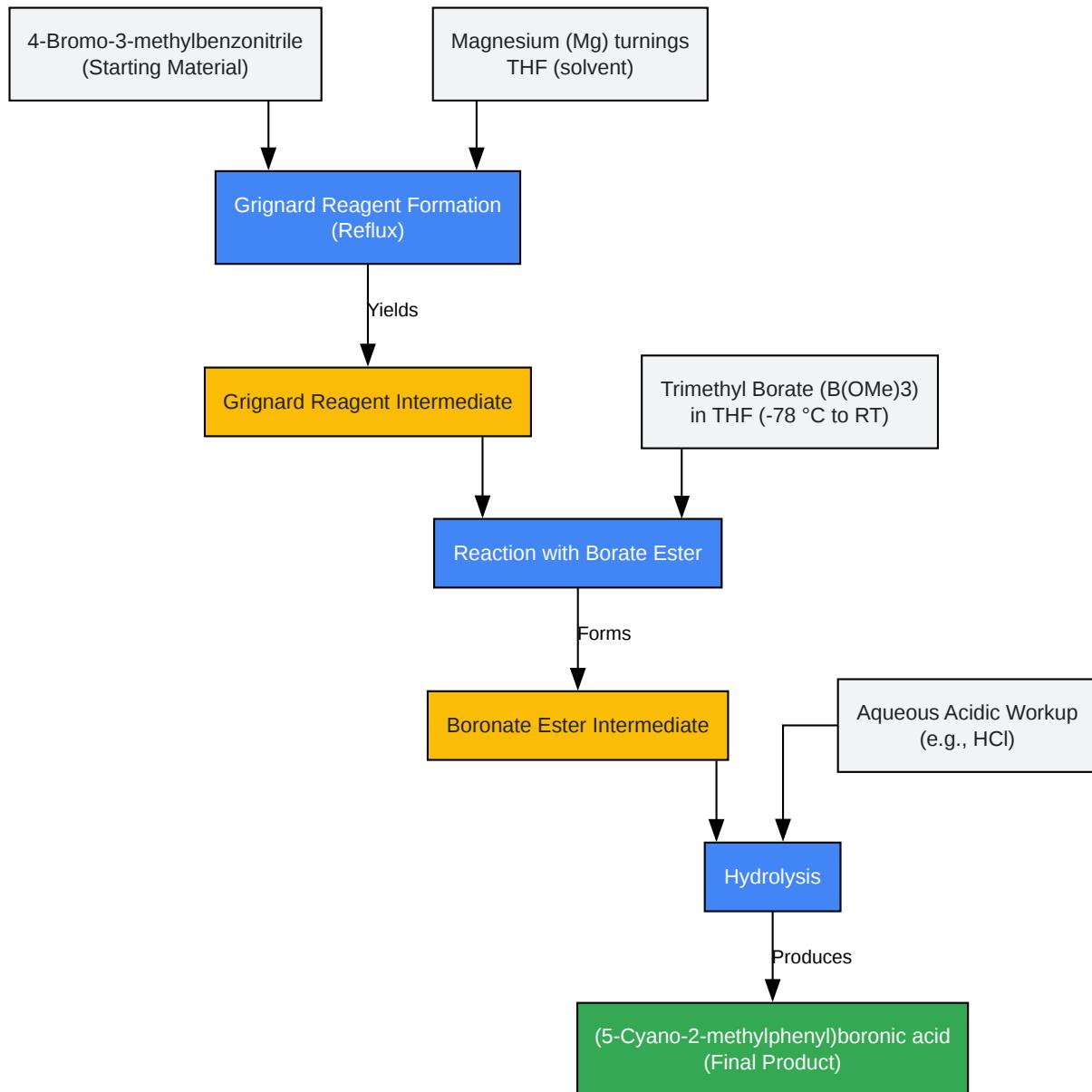
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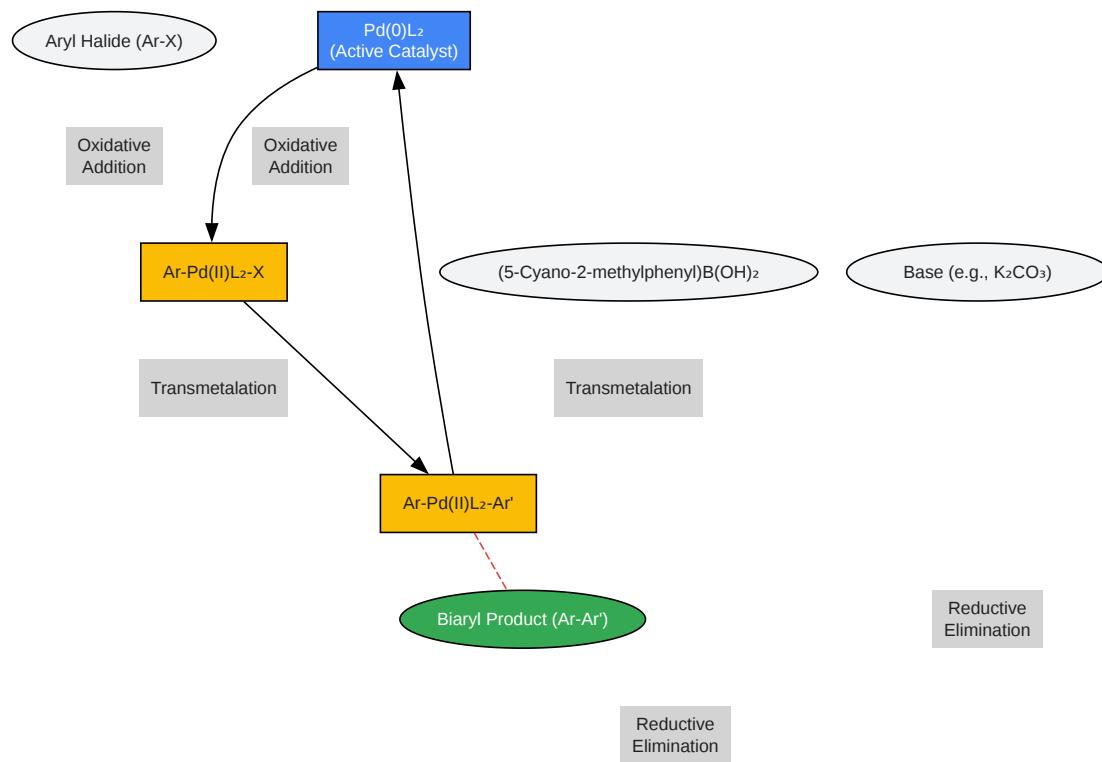
Diagram 1: Synthesis workflow for **(5-Cyano-2-methylphenyl)boronic acid**.

## Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of **(5-Cyano-2-methylphenyl)boronic acid** is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide (or triflate), making it a cornerstone for the synthesis of biaryl compounds. Biaryl structures are prevalent in pharmaceuticals, liquid crystals, and other functional materials.

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
- Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
- Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.<sup>[3]</sup>



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Diagram 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of **(5-Cyano-2-methylphenyl)boronic acid** and its subsequent use in a Suzuki-Miyaura cross-coupling reaction. These protocols are adapted from standard, published procedures for similar compounds.<sup>[4][5]</sup>

# Protocol: Synthesis of (5-Cyano-2-methylphenyl)boronic acid

This protocol is based on the reaction of a Grignard reagent with trimethyl borate.[\[2\]](#)[\[5\]](#)

## Materials:

- 4-bromo-3-methylbenzonitrile
- Magnesium turnings
- Anhydrous Tetrahydrofuran (THF)
- Trimethyl borate
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Iodine crystal (for initiation)

## Procedure:

- Apparatus Setup: A three-necked, round-bottomed flask is flame-dried under an inert atmosphere (Argon or Nitrogen) and fitted with a reflux condenser, a dropping funnel, and a magnetic stir bar.
- Grignard Reagent Formation:
  - Magnesium turnings (1.2 eq.) are placed in the flask with a small crystal of iodine.
  - Anhydrous THF is added to cover the magnesium.

- A solution of 4-bromo-3-methylbenzonitrile (1.0 eq.) in anhydrous THF is added to the dropping funnel. A small amount is added to the flask, and the mixture is gently heated to initiate the reaction.
- Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

- Reaction with Trimethyl Borate:
  - In a separate flame-dried flask under an inert atmosphere, a solution of trimethyl borate (2.0 eq.) in anhydrous THF is prepared and cooled to -78 °C using a dry ice/acetone bath.
  - The prepared Grignard solution is transferred via cannula into the cold trimethyl borate solution dropwise, maintaining the temperature below -70 °C.
  - After the addition, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
- Workup and Isolation:
  - The reaction is quenched by the slow addition of 1 M HCl at 0 °C, and the mixture is stirred for 1 hour.
  - The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.
  - The combined organic layers are washed with brine, dried over anhydrous MgSO<sub>4</sub>, filtered, and concentrated under reduced pressure.
  - The resulting crude solid can be purified by recrystallization or silica gel chromatography to yield pure **(5-Cyano-2-methylphenyl)boronic acid**.

# Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

This protocol describes a typical palladium-catalyzed coupling of **(5-Cyano-2-methylphenyl)boronic acid** with a generic aryl bromide.[\[6\]](#)

## Materials:

- **(5-Cyano-2-methylphenyl)boronic acid** (1.5 eq.)
- Aryl bromide (1.0 eq.)
- Palladium(II) acetate  $[\text{Pd}(\text{OAc})_2]$  (e.g., 2 mol%)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (e.g., 4 mol%)
- Potassium phosphate ( $\text{K}_3\text{PO}_4$ ) or Potassium carbonate ( $\text{K}_2\text{CO}_3$ ) (2.0-3.0 eq.)
- Solvent: Toluene and Water (e.g., 10:1 ratio) or 1,4-Dioxane/Water
- Ethyl acetate
- Brine

## Procedure:

- Reaction Setup: To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq.), **(5-Cyano-2-methylphenyl)boronic acid** (1.5 eq.), the palladium catalyst, the phosphine ligand, and the base.
- Degassing: The vessel is sealed, evacuated, and backfilled with an inert gas (Argon or Nitrogen). This cycle is repeated three times to remove oxygen, which can deactivate the catalyst.
- Solvent Addition: Degassed solvent (e.g., toluene/water) is added via syringe.
- Reaction: The mixture is stirred vigorously and heated to the desired temperature (typically 80-110 °C) for 2-24 hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Workup and Isolation:
  - Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate and water.
  - The layers are separated, and the aqueous layer is extracted twice with ethyl acetate.
  - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated under reduced pressure.
  - The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl compound.

## Applications in Drug Discovery

Boronic acids are crucial building blocks in medicinal chemistry.<sup>[7]</sup> The incorporation of a boronic acid moiety can enhance potency and improve the pharmacokinetic profile of drug candidates. While **(5-Cyano-2-methylphenyl)boronic acid** is not typically a pharmacologically active agent itself, it serves as a versatile scaffold for constructing more complex molecules that may interact with biological targets.

The cyano (-C≡N) and methyl (-CH<sub>3</sub>) groups on the phenyl ring allow for fine-tuning of steric and electronic properties of the final product. The cyano group is an electron-withdrawing group and a potential hydrogen bond acceptor, while the methyl group adds lipophilicity and steric bulk. These features are critical for optimizing ligand-receptor interactions in drug design.

## Safety and Handling

**(5-Cyano-2-methylphenyl)boronic acid** is classified as a hazardous substance.

- GHS Hazard Statements: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).
- Precautions: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,

and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

- First Aid:

- In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
- In case of skin contact: Wash with plenty of soap and water.
- If inhaled: Move person to fresh air.
- If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this chemical.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (5-Cyano-2-methylphenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b591750#5-cyano-2-methylphenyl-boronic-acid-chemical-properties>

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